3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid
Overview
Description
“3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid” is a chemical compound with the linear formula C10H14N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound is part of the indazole family, which is a heterocyclic aromatic organic compound .
Scientific Research Applications
Biological Activity of Indazole Derivatives
Indazole derivatives are recognized for their wide range of biological activities. These compounds have been found to possess anticancer, anti-inflammatory, antimalarial, antibacterial, and antiviral properties. Additionally, they have applications in treating neurodegenerative diseases and can be utilized as effective insecticides, fungicides, and herbicides (Turek et al., 2017). The diversity in the biological activity of indazole derivatives underscores their potential in the development of novel therapeutic agents.
Therapeutic Applications
A review of patents from 2013 to 2017 highlights the pharmacological significance of the indazole scaffold. Indazole-based derivatives have shown promising anticancer and anti-inflammatory activities. They have also been explored for applications in disorders involving protein kinases, aside from cancer, and in neurodegeneration. The defined mechanisms of action for some of these compounds pave the way for the development of new molecules with biological and therapeutic properties (Denya et al., 2018).
Advancements in Drug Synthesis
Levulinic acid, a biomass-derived compound with carboxyl and carbonyl functional groups, illustrates the potential of utilizing such compounds in drug synthesis. It can directly synthesize drugs or be used to synthesize related derivatives for more specific applications in drug synthesis. This approach not only reduces the cost of drug synthesis but also simplifies the synthesis steps, showcasing the untapped potential of compounds like 3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid in medicinal chemistry (Zhang et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-(4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to describe these effects.
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydroindazol-1-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h7H,1-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVUUVBXIBMYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN2CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001242879 | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889940-07-2 | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889940-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydro-1H-indazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001242879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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